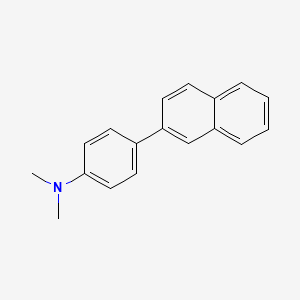
Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)-
Vue d'ensemble
Description
Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to the para position of an aniline ring, which is further substituted with a naphthyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods: In an industrial setting, the production of Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- may involve large-scale N-alkylation of aniline derivatives using metal complex and heterogeneous catalysts. These catalysts, such as palladium, platinum, and rhodium, facilitate the alkylation process under controlled conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Lacks the naphthyl group, making it less complex and with different reactivity.
Naphthylamine: Contains the naphthyl group but lacks the dimethylamino substitution.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- is unique due to the presence of both the dimethylamino and naphthyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C18H17N |
|---|---|
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
N,N-dimethyl-4-naphthalen-2-ylaniline |
InChI |
InChI=1S/C18H17N/c1-19(2)18-11-9-15(10-12-18)17-8-7-14-5-3-4-6-16(14)13-17/h3-13H,1-2H3 |
Clé InChI |
UOQMENVEODFSFA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B8591997.png)
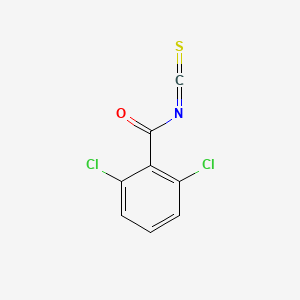
![8-Methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one](/img/structure/B8592003.png)
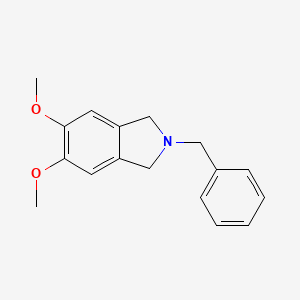
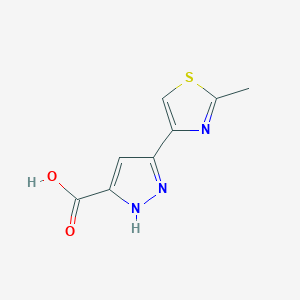
![N-[(4-acetylphenyl)methyl]acetamide](/img/structure/B8592019.png)
![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}butane-1,4-diol](/img/structure/B8592035.png)
![2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one](/img/structure/B8592041.png)
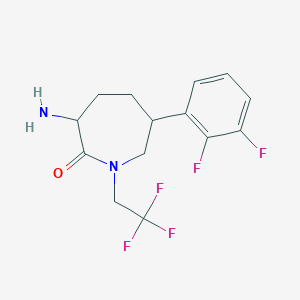
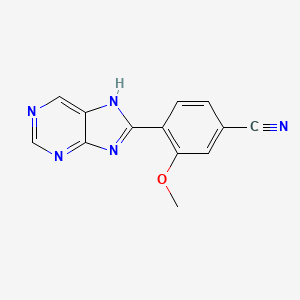
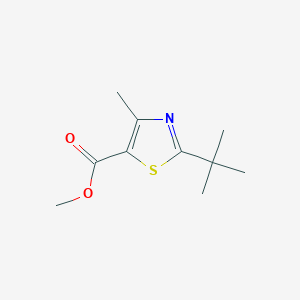
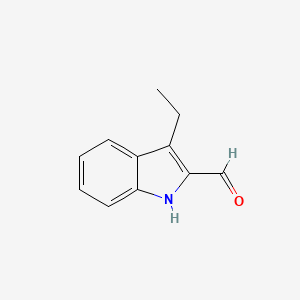
![2-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B8592084.png)
![6-bromo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8592103.png)
